
N,N-Diethyl-6-(3-(methylamino)piperidin-1-yl)pyrimidin-4-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-6-(3-(methylamino)piperidin-1-yl)pyrimidin-4-amine hydrochloride is a useful research compound. Its molecular formula is C14H26ClN5 and its molecular weight is 299.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N,N-Diethyl-6-(3-(methylamino)piperidin-1-yl)pyrimidin-4-amine hydrochloride, with the CAS number 1353947-01-9, is a compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Biological Activity Overview
The biological activity of this compound is primarily characterized by its interactions with various biological targets, particularly in the context of cancer research and potential therapeutic applications.
The compound is believed to exert its effects through multiple pathways:
- Inhibition of Cancer Cell Proliferation : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and modulating key signaling pathways involved in cell survival and growth.
- Targeting Kinases : Similar compounds have shown efficacy in targeting specific kinases involved in tumorigenesis, suggesting that this compound may also interact with these pathways .
Anti-Cancer Activity
A study focusing on related piperidine derivatives demonstrated significant cytotoxic effects against various hematological cancer cell lines. These compounds increased the expression of apoptosis-promoting genes such as p53 and Bax, indicating a potential mechanism through which this compound may operate .
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
Compound I | Myeloma | 0.5 | Apoptosis induction |
Compound II | Leukemia | 0.7 | Apoptosis induction |
N,N-Diethyl... | TBD | TBD | TBD |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity and interaction of this compound with various target proteins. These studies indicate favorable interactions with active site residues similar to other known inhibitors, suggesting its potential as a therapeutic candidate .
Pharmacokinetics and ADMET Properties
Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses have been conducted to evaluate the drug-like properties of this compound. Preliminary data suggest that the compound possesses favorable pharmacokinetic characteristics, including:
- Good Solubility : Indicating potential for effective oral bioavailability.
- Metabolic Stability : Suggesting lower chances of rapid degradation in biological systems.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
N,N-Diethyl-6-(3-(methylamino)piperidin-1-yl)pyrimidin-4-amine hydrochloride is structurally related to a class of compounds known for their biological activity. The compound's ability to interact with specific biological targets makes it a candidate for drug development.
Synthesis and Characterization
The synthesis of this compound involves multiple steps, typically including the formation of the pyrimidine ring and subsequent modifications to introduce the piperidine and diethyl groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Pharmacological Applications
Research indicates that this compound may exhibit significant pharmacological properties, particularly as an inhibitor of various enzymes and receptors.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on GSK-3β (Glycogen Synthase Kinase 3 beta), a key enzyme involved in numerous cellular processes, including metabolism and cell signaling. Studies have shown that derivatives of this compound can enhance metabolic stability while maintaining potent inhibitory activity .
Compound | IC50 Value (nM) | Metabolic Stability |
---|---|---|
N,N-Diethyl... | 480 | Improved |
(R)-2 | 360 | Enhanced |
Neuroprotective Properties
In addition to enzyme inhibition, there is emerging evidence suggesting that this compound may possess neuroprotective properties. It could potentially be useful in treating neurodegenerative diseases by modulating pathways involved in neuronal survival .
Therapeutic Potential
The therapeutic potential of this compound extends beyond enzyme inhibition to include applications in treating various diseases.
Cancer Therapy
Recent studies have highlighted its role as a potential anticancer agent through the inhibition of tumor growth pathways. The compound's ability to selectively inhibit cancer cell proliferation while sparing normal cells is particularly promising .
Treatment of Inflammatory Disorders
The compound may also have applications in treating inflammatory conditions due to its effects on cellular signaling pathways involved in inflammation. Research into its anti-inflammatory properties could lead to new treatments for autoimmune diseases .
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in preclinical models:
Preclinical Studies on GSK-3β Inhibition
A study demonstrated that derivatives of this compound showed significant inhibition of GSK-3β with IC50 values ranging from 360 nM to 480 nM, indicating strong potential for further development as therapeutic agents against diseases like Alzheimer's .
Neuroprotection in Animal Models
In animal models, compounds similar to N,N-Diethyl... exhibited neuroprotective effects, suggesting their utility in preventing neuronal damage associated with neurodegenerative diseases .
Propiedades
IUPAC Name |
N,N-diethyl-6-[3-(methylamino)piperidin-1-yl]pyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N5.ClH/c1-4-18(5-2)13-9-14(17-11-16-13)19-8-6-7-12(10-19)15-3;/h9,11-12,15H,4-8,10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPOPHZGURZPPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=NC(=C1)N2CCCC(C2)NC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.